Salclobuzic Acid

CAS No.: 387825-03-8

Cat. No.: VC3925830

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 387825-03-8 |

|---|---|

| Molecular Formula | C11H12ClNO4 |

| Molecular Weight | 257.67 g/mol |

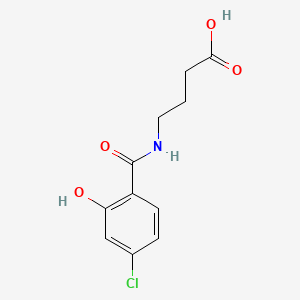

| IUPAC Name | 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid |

| Standard InChI | InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16) |

| Standard InChI Key | GCVGCXMTCJMBHY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Salclobuzic acid is a chlorinated hydroxybenzamide derivative with the molecular formula and a molecular weight of 257.67 g/mol . Its IUPAC name, 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid, reflects its structural components:

-

A 4-chloro-2-hydroxybenzoyl moiety derived from salicylic acid.

-

An aminobutanoic acid (γ-aminobutyric acid analog) chain.

The compound’s SMILES notation () and InChIKey () provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 257.67 g/mol | |

| CAS Registry Number | 387825-03-8 | |

| Appearance | Liquid or powder | |

| Solubility | Not fully characterized |

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, salclobuzic acid is likely synthesized through a coupling reaction between 4-chloro-2-hydroxybenzoic acid and γ-aminobutyric acid (GABA). The process may involve:

-

Activation of the carboxyl group: The benzoic acid moiety could be activated using reagents like thionyl chloride or carbodiimides.

-

Amide bond formation: Reaction with GABA under controlled pH conditions .

Suppliers report production scales ranging from milligrams to kilograms, with purity levels exceeding 98% . Major Chinese manufacturers, including Chemlyte Solutions and Shandong Mopai Biotechnology, dominate the market, offering the compound for research and commercial applications .

Quality Control and Specifications

Industrial batches are subject to rigorous quality checks:

-

Assay: ≥98% purity (HPLC)

-

Storage: Tightly sealed containers in cool, dry environments to prevent hydrolysis of the amide bond .

Pharmacological Applications and Mechanisms

Oral Absorption Enhancement

Salclobuzic acid’s sodium salt, salclobuzate sodium (INN: 8563), was developed as an intestinal absorption enhancer. Its mechanism likely involves:

-

Transient tight junction modulation: Temporarily disrupting intestinal epithelial tight junctions to facilitate paracellular drug transport .

-

Mucosal interaction: The chlorinated hydroxybenzoyl group may interact with membrane proteins, enhancing permeability .

This property positions it as a potential adjuvant for poorly bioavailable drugs, though clinical adoption remains limited as of 2025 .

Intermediate in Drug Synthesis

Chinese suppliers report its use in synthesizing:

-

Antifungal agents: Structural analogs targeting ergosterol biosynthesis.

-

Surfactants: Amphiphilic derivatives for drug delivery systems .

Recent Research and Future Directions

Emerging Applications

-

Anticancer drug delivery: Preliminary studies explore its use in enhancing chemotherapeutic uptake .

-

Agricultural chemicals: As a precursor for novel pesticides .

Knowledge Gaps

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Long-term toxicity: No data on chronic exposure effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume